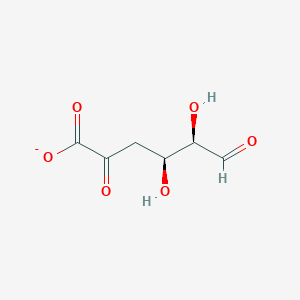
5-Dehydro-4-deoxy-D-glucuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-dehydro-4-deoxy-D-glucuronate is the anion resulting from the removal of a proton from the carboxylic acid group of 5-dehydro-4-deoxy-D-glucuronic acid. It is a conjugate base of a 5-dehydro-4-deoxy-D-glucuronic acid.
Aplicaciones Científicas De Investigación
Enzymatic Pathways and Biocatalysis
5-Dehydro-4-deoxy-D-glucuronate serves as an intermediate in several enzymatic pathways. It is produced through the action of specific dehydratases that catalyze the elimination of water from precursor molecules, such as glucuronic acid or iduronic acid . The enzyme P29_PDnc, identified as a novel carbohydrate-active oligosaccharide dehydratase, plays a crucial role in this conversion process .
Table 1: Key Enzymes Involved in the Production of this compound
| Enzyme Name | Enzyme Type | Function |
|---|---|---|
| P29_PDnc | Dehydratase | Converts glucuronic acid to this compound |
| P33_GH105 | Glycoside hydrolase | Releases this compound from substrates |
| Aldehyde oxidase | Oxidoreductase | Catalyzes oxidation reactions involving aldehydes |
These enzymes facilitate the conversion of polysaccharides into simpler sugars and their derivatives, making them essential for biotechnological applications, including the production of biofuels and bioplastics .
Industrial Applications
The compound is also explored for its potential in industrial applications, particularly in the synthesis of furan-based compounds such as 2,5-furandicarboxylic acid (FDCA). FDCA is a key building block for renewable polymers and has garnered attention as a sustainable alternative to petroleum-derived chemicals . The pathways for converting glucose to this compound are integral to these processes, showcasing its importance in green chemistry initiatives.
Metabolic Studies
In metabolic studies, this compound is utilized to understand carbohydrate metabolism pathways in various organisms. Research indicates that this compound may influence metabolic adaptations under stress conditions, highlighting its role in the physiological responses of bacteria to environmental changes .
Case Study: Marine Bacterial Enzymatic Cascade
A notable case study involves marine bacteria that utilize a series of enzymatic reactions to degrade algal polysaccharides, producing this compound as an intermediary product. This study illustrates how understanding these pathways can lead to innovative approaches in waste management and bioresource utilization .
Propiedades
Fórmula molecular |
C6H7O6- |
|---|---|
Peso molecular |
175.12 g/mol |
Nombre IUPAC |
(4S,5R)-4,5-dihydroxy-2,6-dioxohexanoate |
InChI |
InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12)/p-1/t3-,5-/m0/s1 |
Clave InChI |
IMUGYKFHMJLTOU-UCORVYFPSA-M |
SMILES |
C(C(C(C=O)O)O)C(=O)C(=O)[O-] |
SMILES isomérico |
C([C@@H]([C@H](C=O)O)O)C(=O)C(=O)[O-] |
SMILES canónico |
C(C(C(C=O)O)O)C(=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















